3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical behavior of related triazole derivatives, highlighting their potential in creating new chemical entities. For instance, the study on the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives by Biagi et al. (1996) discusses the diazotization reaction of certain aminophenyl-carboxamido-amino-triazoles to evaluate their chemical behavior and structure, providing a basis for further chemical investigations into similar compounds (Biagi et al., 1996).
Heterogeneous Catalysis
A copper-based metal-organic framework was shown to be an efficient and recyclable heterogeneous catalyst for enamination of β-ketoesters, demonstrating the catalytic applications of triazole derivatives in organic synthesis (Zhao et al., 2013).
Energetic Materials Development
Compounds containing triazole units have been investigated for their potential as energetic materials. Xu et al. (2018) synthesized neutral 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds, showing promising properties such as high density and excellent detonation performances, highlighting the applicability of triazole derivatives in the field of energetic materials (Xu et al., 2018).
Antitrypanosomal Agents
Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been characterized for their in vitro antitrypanosomal activities, indicating the potential of these compounds in developing new treatments for Trypanosoma cruzi infections, a cause of Chagas disease (Papadopoulou et al., 2012).
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c10-9(15)6-1-2-7(8(3-6)14(16)17)13-5-11-4-12-13/h1-5H,(H2,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUIPMAPEJSGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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